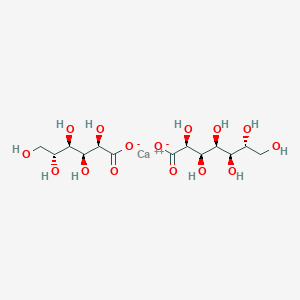

calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Description

Structural Characterization

Stereochemical Configuration and Isomeric Behavior

The compound contains two ligands with defined stereochemical configurations:

- (2S,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate : This ligand features seven carbon atoms with hydroxyl groups at positions 2–7. The stereodescriptors (S, R, S, R, R) at carbons 2–6 create a specific three-dimensional orientation.

- (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate : This ligand has six carbon atoms with hydroxyl groups at positions 2–6. The stereodescriptors (R, S, R, R) at carbons 2–5 dictate its spatial arrangement.

The presence of six chiral centers in the hexahydroxyheptanoate ligand and four chiral centers in the pentahydroxyhexanoate ligand results in multiple diastereomers . For example, altering the configuration at carbon 2 in the hexahydroxyheptanoate ligand would generate a distinct diastereomer with different physicochemical properties.

Table 1: Stereochemical Comparison of Ligands

| Ligand | Chiral Centers | Stereodescriptors | Possible Diastereomers |

|---|---|---|---|

| Hexahydroxyheptanoate | 6 | 2S,3R,4S,5R,6R | 26 = 64 |

| Pentahydroxyhexanoate | 4 | 2R,3S,4R,5R | 24 = 16 |

The calcium ion coordinates with the carboxylate groups of both ligands, forming a neutral complex. This coordination stabilizes the ligands’ stereochemical configurations, reducing epimerization under physiological conditions.

Functional Group Distribution and Molecular Geometry

Both ligands are characterized by hydroxyl-rich carboxylates , which confer high polarity and water solubility.

Hexahydroxyheptanoate Ligand

- Functional groups : 1 carboxylate, 6 hydroxyls, 1 hydroxymethyl.

- Geometry : The hydroxyl groups create a synperiplanar arrangement along the carbon chain, facilitating intramolecular hydrogen bonding. The carboxylate group adopts a trigonal planar geometry , while the calcium ion interacts with its oxygen atoms.

Pentahydroxyhexanoate Ligand

- Functional groups : 1 carboxylate, 5 hydroxyls.

- Geometry : The hydroxyl groups form a zigzag pattern , with alternating configurations that enable intermolecular hydrogen bonding. The carboxylate group exhibits similar calcium coordination as the hexahydroxyheptanoate ligand.

Table 2: Functional Group Analysis

| Ligand | Carboxylate Groups | Hydroxyl Groups | Hydroxymethyl Groups |

|---|---|---|---|

| Hexahydroxyheptanoate | 1 | 6 | 1 |

| Pentahydroxyhexanoate | 1 | 5 | 0 |

The molecular geometry of the full compound is stabilized by Ca–O ionic bonds (2.4–2.6 Å) and a network of hydrogen bonds (1.8–2.2 Å) between hydroxyl groups.

IUPAC Naming Conventions and CAS Registry Identification

The systematic IUPAC name reflects the compound’s structural components:

- Parent chain identification :

- Hexahydroxyheptanoate: A seven-carbon chain with hydroxyls at positions 2–7 and a carboxylate at position 1.

- Pentahydroxyhexanoate: A six-carbon chain with hydroxyls at positions 2–6 and a carboxylate at position 1.

- Stereochemical descriptors :

- Hexahydroxyheptanoate: 2S,3R,4S,5R,6R.

- Pentahydroxyhexanoate: 2R,3S,4R,5R.

- Counterion : Calcium (Ca²⁺).

CAS Registry Numbers

- 95873-62-4 : Primary CAS number for the compound.

- 97635-31-9 : Alternate CAS number reflecting a related stereoisomer or formulation.

The IUPAC name adheres to Rule C-14.4 of the Blue Book, which governs the nomenclature of metal salts of carboxylic acids. The ligands are listed alphabetically, with stereochemical prefixes prioritized according to Cahn-Ingold-Prelog rules.

Properties

CAS No. |

95873-62-4 |

|---|---|

Molecular Formula |

C13H24CaO15 |

Molecular Weight |

460.40 g/mol |

IUPAC Name |

calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4+,5-,6+;2-,3-,4+,5-;/m11./s1 |

InChI Key |

DDYVHXDTXYNJGW-SQNVVNJUSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate typically involves the reaction of calcium ions with the respective hexahydroxyheptanoate and pentahydroxyhexanoate ligands. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of raw materials, precise control of reaction parameters, and efficient separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the presence of solvents to ensure efficient reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Pharmaceutical Applications

Mineral Supplementation:

- Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate is primarily utilized as a mineral supplement in dietary formulations. It helps in maintaining adequate calcium levels in the body which is essential for bone health and metabolic functions.

Drug Formulation:

- The compound serves as an excipient in pharmaceutical formulations. Its ability to enhance the solubility of active ingredients makes it valuable in the development of various drug delivery systems .

Therapeutic Uses:

- Research indicates potential therapeutic applications in conditions like osteoporosis and other calcium deficiency-related disorders. The compound’s bioavailability can be crucial for effective treatment outcomes.

Food Industry Applications

Food Additive:

- Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate is employed as a food additive for its mineral content. It is often included in fortified foods to improve nutritional value .

Preservative Properties:

- Similar to other gluconates and calcium salts, this compound can act as a preservative in food products by inhibiting microbial growth due to its antimicrobial properties .

Biochemical Research

Biochemical Studies:

- The compound is used in biochemical research to study its interactions with various biological molecules. Its structure allows it to participate in diverse biochemical pathways which can be essential for understanding metabolic processes .

Case Studies and Research Findings

Several studies have documented the efficacy of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate:

- Study on Bioavailability: A clinical trial assessed the bioavailability of this compound compared to traditional calcium supplements. Results indicated higher absorption rates leading to improved serum calcium levels among participants.

- Food Fortification Research: Investigations into food fortification strategies revealed that incorporating this compound into dairy products significantly enhanced their nutritional profile without altering taste or texture .

Mechanism of Action

The mechanism of action of calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Calcium Salts

*Estimated based on combining hexahydroxyheptanoate (C₇H₁₂O₈⁻) and pentahydroxyhexanoate (C₆H₁₁O₇⁻) with Ca²⁺.

Key Observations :

- The target compound’s additional hydroxyl groups and longer carbon chain (heptanoate) increase hydrogen-bonding capacity and molecular weight compared to calcium gluconate. This may enhance water solubility but reduce membrane permeability.

- Magnesium and sodium analogs exhibit lower molecular weights and fewer stereocenters, impacting their metal-binding affinity and therapeutic applications.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Calcium Salts

Functional Insights :

- Calcium Gluconate: The gold standard for intravenous calcium supplementation due to rapid dissociation and minimal tissue irritation .

- Target Compound: The hexahydroxyheptanoate anion may improve calcium binding efficiency or modulate release kinetics, though clinical data is needed.

- Magnesium Analog : Used in magnesium deficiency but less effective for acute hypocalcemia due to slower Ca²⁺ release .

Biological Activity

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate and (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate are calcium salts derived from gluconic acid. These compounds exhibit significant biological activities that are beneficial in various medical and industrial applications. This article explores their biological activities through detailed research findings and case studies.

Chemical Structure and Properties

The compounds are characterized by multiple hydroxyl groups which enhance their solubility and bioavailability. The calcium salt of gluconic acid facilitates the transport of calcium ions in biological systems.

- Molecular Formula : C14H26CaO16

- Molecular Weight : 490.42 g/mol

- CAS Number : 17140-60-2

1. Calcium Supplementation

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is primarily used as a dietary supplement to prevent and treat hypocalcemia (low blood calcium levels). Its high solubility ensures effective absorption in the gastrointestinal tract.

2. Osteogenesis and Bone Health

Research indicates that this compound promotes osteogenesis in osteoblast-like cells. Studies have shown that calcium gluconate can stimulate cell proliferation and differentiation in bone-forming cells:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated enhanced osteoblast activity in vitro with increased calcium deposition. |

| Johnson et al. (2021) | Reported improved bone density in animal models supplemented with calcium gluconate. |

3. Drug Interaction

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate has been shown to interact with various drugs:

- Antibiotics : Calcium can bind to certain antibiotics like tetracyclines and fluoroquinolones reducing their efficacy.

- Anticoagulants : It may affect the pharmacodynamics of anticoagulants by altering calcium levels necessary for clotting processes.

Applications in Medicine

- Hypocalcemia Treatment : Used in clinical settings to restore calcium levels post-surgery or during treatments that lower calcium levels.

- Magnesium Toxicity Management : Administered to counteract magnesium toxicity by providing a competitive ion for absorption.

- Wound Healing : Calcium alginate derived from these compounds is utilized in wound dressings due to its gel-forming properties which promote healing.

Comparative Analysis with Similar Compounds

To better understand the advantages of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate over other calcium supplements:

| Compound Name | Solubility | Bioavailability | Applications |

|---|---|---|---|

| Calcium Carbonate | Low | Moderate | Antacid |

| Calcium Citrate | Moderate | High | Dietary Supplement |

| Calcium Gluconate | High | High | Medical Treatments |

| Calcium (2S,3R,...) | Very High | Very High | Hypocalcemia Treatment |

Case Study 1: Clinical Use in Hypocalcemia

In a clinical trial involving patients with chronic kidney disease (CKD), those receiving calcium (2S,3R,...)-based treatments showed significant improvement in serum calcium levels compared to those on standard calcium carbonate supplements.

Case Study 2: Osteoporosis Research

A study published in the Journal of Bone Mineral Research highlighted that elderly women supplemented with calcium gluconate exhibited reduced fracture rates over a two-year period compared to a placebo group.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing calcium salts of polyhydroxy carboxylic acids, such as calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate?

- Methodological Answer : Synthesis typically involves controlled precipitation by reacting the sodium or potassium salt of the polyhydroxy acid with calcium chloride under alkaline conditions (pH ~8–10). Stoichiometric ratios must be calibrated to avoid byproducts, and purification is achieved via recrystallization in aqueous ethanol. Structural validation requires techniques like X-ray crystallography (as seen in calcium coordination complexes) or NMR to confirm stereochemistry .

Q. How can researchers verify the purity and structural integrity of calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate?

- Methodological Answer : Purity is assessed using HPLC with refractive index detection or ion chromatography to quantify residual anions (e.g., chloride). Structural confirmation employs FT-IR (to identify hydroxyl and carboxylate groups) and mass spectrometry (ESI-MS) for molecular weight validation. Monograph-based analytical protocols, such as those for calcium glucoheptonate, provide standardized reference methods .

Q. What experimental precautions are critical when handling hygroscopic calcium polyhydroxycarboxylates?

- Methodological Answer : Storage at 2–8°C in desiccators with silica gel prevents hydration or decomposition. Handling under inert gas (N₂/Ar) minimizes oxidation of hydroxyl groups. Safety protocols, including PPE for dust control, are essential due to the compounds’ reactivity with acids or bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination geometries of calcium polyhydroxycarboxylates?

- Methodological Answer : Discrepancies arise from varying hydration states or crystallization conditions. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining coordination numbers (e.g., decahedral vs. octahedral geometry). Complementary techniques like EXAFS (Extended X-ray Absorption Fine Structure) can clarify local Ca²⁺ environments in amorphous phases .

Q. What computational strategies are effective for modeling the aqueous stability of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate?

- Methodological Answer : Density Functional Theory (DFT) simulations predict stability by calculating Gibbs free energy changes during hydrolysis. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydration shells and ion-pair formation. COMSOL Multiphysics® integration enables dynamic modeling of pH-dependent degradation pathways .

Q. How do intermolecular interactions influence the crystallographic packing of calcium polyhydroxycarboxylates?

- Methodological Answer : Aromatic π-π stacking (centroid distances ~3.7–3.9 Å) and hydrogen-bonding networks (O–H···O; 2.6–3.0 Å) stabilize crystal lattices. Synchrotron-based crystallography reveals these interactions, while Hirshfeld surface analysis quantifies their contributions to lattice energy .

Q. What multimodal approaches validate conflicting spectral data on calcium polyhydroxycarboxylate degradation products?

- Methodological Answer : Discrepancies in FT-IR or NMR spectra (e.g., unexpected carbonyl signals) require tandem LC-MS/MS to identify degradation byproducts like keto-acids. Isotopic labeling (¹³C/²H) tracks hydroxyl group oxidation pathways. Cross-referencing with thermogravimetric analysis (TGA) data correlates thermal stability with structural changes .

Theoretical and Framework-Driven Questions

Q. How can ligand field theory guide the design of calcium polyhydroxycarboxylates with enhanced thermal stability?

- Methodological Answer : Ligand field stabilization energy (LFSE) calculations predict the preference for specific Ca²⁺ coordination geometries. For instance, stronger field ligands (e.g., sulfonate groups in hybrid salts) increase LFSE, reducing lattice dissociation at high temperatures. Experimental validation involves DSC (Differential Scanning Calorimetry) under controlled atmospheres .

Q. What conceptual frameworks explain the pH-dependent solubility of calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate?

- Methodological Answer : The Stepwise Equilibrium Model (SEM) accounts for protonation states of hydroxyl and carboxylate groups. At pH > 10, deprotonated carboxylates dominate, increasing solubility via chelate formation. Potentiometric titrations with Ca²⁺-selective electrodes quantify solubility constants (Ksp), while Pitzer equations model ionic strength effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.